molecular formula C12H13N3O2S B5165657 ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate

ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate

Cat. No.: B5165657
M. Wt: 263.32 g/mol
InChI Key: UHHZCHZIWBVAHD-UHFFFAOYSA-N
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Description

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate, also known as ethyl phenyl(1H-1,2,4-triazol-5-ylthio)acetate, is a compound that has been studied for its antimicrobial activities . The primary target of this compound is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target by forming hydrogen bonds, which leads to the inhibition of the 14α-demethylation process . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the permeability and fluidity of the fungal cell membrane . The disruption of these cellular structures can lead to cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway, a critical pathway in fungi . By inhibiting the 14α-demethylation step in this pathway, the compound prevents the formation of ergosterol . This disruption can lead to the accumulation of toxic intermediates and the depletion of essential components, resulting in the inhibition of fungal growth .

Pharmacokinetics

Compounds with the 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme) .

Result of Action

The compound’s action results in the disruption of the fungal cell membrane structure and function, leading to cell death . This makes it a potential candidate for the development of new antimicrobial agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances can affect the compound’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate typically involves the reaction of ethyl bromoacetate with 4-methyl-4H-1,2,4-triazole-3-thiol . The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding acid, and further substitution reactions can occur at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while hydrolysis of the ester group results in the corresponding carboxylic acid.

Scientific Research Applications

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, making this compound a candidate for drug development.

    Agriculture: The compound can be used as a fungicide or pesticide due to its ability to inhibit the growth of various pathogens.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-17-11(16)10(9-6-4-3-5-7-9)18-12-13-8-14-15-12/h3-8,10H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZCHZIWBVAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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